1-ethyl-1H-1,2,3-triazole-4-sulfonamide
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Overview
Description
1-Ethyl-1H-1,2,3-triazole-4-sulfonamide is a derivative of 1,2,3-triazole, a class of heterocyclic compounds. Triazoles are nitrogenous heterocyclic moieties that have a molecular formula of C2H3N3 . They are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Synthesis Analysis
The synthesis of 1,2,3-triazole derivatives often involves a copper (I)-catalyzed azide-alkyne [3+2] dipolar cycloaddition reaction, also known as “Click” chemistry . This synthesis involves a regioselective S-alkylation to form a series of S-substituted derivatives .Chemical Reactions Analysis
The chemical reactions involving 1,2,3-triazole derivatives are diverse. For instance, 1H-1,2,4-triazole-3-thiol forms novel luminescent polymers with cadmium (II) salts and undergoes regioselective S-alkylation . Furthermore, 1,2,3-triazole hybrids have been synthesized via a Cu (I) catalyzed [3+2] dipolar cycloaddition .Scientific Research Applications
- Application : Researchers have synthesized novel 1H-1,2,3-triazole analogs via “Click” chemistry and Suzuki–Miyaura cross-coupling reactions in aqueous medium. These compounds were evaluated for their inhibitory activity against carbonic anhydrase-II (CA-II) enzyme. The presence of polar groups at the 1H-1,2,3-triazole-substituted phenyl ring contributed to their overall activity. Molecular docking studies revealed direct binding with CA-II active site residues .
- Application : 1H-1,2,3-triazole-4-carboxylic acid derivatives have demonstrated antifungal activity, antimicrobial activity against Mycobacterium tuberculosis, and antiviral activity against influenza A and herpes simplex virus type 1 (HSV-1). Additionally, (1H-1,2,3-triazol-1-yl)acetic acids have been used to synthesize compounds active against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci .
- Application : Despite being absent in nature, 1,2,3-triazoles find broad applications in drug discovery. They are used in chemical biology, fluorescent imaging, and materials science. Their synthetic versatility allows for the creation of novel patentable compounds with enhanced activity and favorable pharmacokinetic characteristics .
- Application : Triazole-containing compounds are widely used in industrial applications. They serve as dyes, photographic materials, photostabilizers, and agrochemicals. Additionally, they act as corrosion inhibitors for copper alloys .
Carbonic Anhydrase Inhibition
Antifungal, Antimicrobial, and Antiviral Properties
Drug Discovery and Bioconjugation
Agrochemicals and Corrosion Inhibitors
Future Directions
1,2,3-Triazole-containing scaffolds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies . Future research could focus on finding new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds, which would be very useful for the discovery of new drug candidates .
Mechanism of Action
Target of Action
1-Ethyl-1H-1,2,3-triazole-4-sulfonamide has been found to exhibit inhibitory effects on several targets. The primary targets include carbonic anhydrase-II enzyme and microbial enzymes . Carbonic anhydrase-II plays a crucial role in maintaining pH balance in the body, while microbial enzymes are essential for the survival and proliferation of microorganisms .
Mode of Action
The compound interacts with its targets through a series of molecular interactions. In the case of carbonic anhydrase-II, the compound exhibits inhibitory potential through direct binding with the active site residues of the enzyme . For microbial enzymes, the compound interacts with them, thereby exerting antibacterial effects .
Biochemical Pathways
The compound’s interaction with carbonic anhydrase-II can affect the enzyme’s function, potentially disrupting the pH balance within cells . When it comes to microbial enzymes, the compound’s interaction can inhibit the normal functioning of these enzymes, thereby affecting the survival and proliferation of the microorganisms .
Result of Action
The compound’s action results in the inhibition of carbonic anhydrase-II and microbial enzymes. This leads to potential disruption in pH balance within cells and inhibition of microbial growth . Some derivatives of the compound have shown moderate inhibition potential against carbonic anhydrase-II enzyme . Moreover, certain compounds have demonstrated good antibacterial activity .
properties
IUPAC Name |
1-ethyltriazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N4O2S/c1-2-8-3-4(6-7-8)11(5,9)10/h3H,2H2,1H3,(H2,5,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWPNURRLGSBWCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(N=N1)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-ethyl-1H-1,2,3-triazole-4-sulfonamide |
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